molecular formula C18H26O6 B1596869 4-Vinylbenzo-18-crown-6 CAS No. 39557-71-6

4-Vinylbenzo-18-crown-6

Cat. No. B1596869
CAS RN: 39557-71-6
M. Wt: 338.4 g/mol
InChI Key: WMBFARVSOWVDII-UHFFFAOYSA-N
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Description

4-Vinylbenzo-18-crown-6 is a chemical compound that belongs to the family of crown ethers. It is a cyclic polyether that contains a central cavity that can selectively bind cations. The compound is widely used in scientific research, particularly in the field of chemistry and biochemistry.

Scientific Research Applications

Phase Transfer Catalysts

The compound can be used as a phase transfer catalyst in various chemical reactions. This application takes advantage of its ability to solubilize salts into organic solvents, thereby facilitating reactions that would otherwise be slow or impossible .

Ion-Selective Electrodes

4-VBD-18C6 can be incorporated into ion-selective electrodes, which are used for detecting the presence of specific ions in a solution. The crown ether’s selective ion binding properties make it ideal for this purpose .

Ion-Separation Processes

The compound is also useful in ion-separation processes. By immobilizing the ligands on a polymeric matrix, 4-VBD-18C6 can enhance the efficiency of these processes .

Chelation and Complexation Reagent

As a chelation and complexation reagent, 4-VBD-18C6 is used in scientific research to form stable complexes with various metal ions, which can be useful in studies of metal ion behavior and properties .

Synthesis of Novel Resins

4-VBD-18C6 has been utilized in the synthesis of novel resins, such as phenol formaldehyde crown ether adsorbents, which have applications in isotope separation .

Mechanism of Action

Target of Action

The primary target of 4-Vinylbenzo-18-crown-6 is potassium ions . As a crown ether, it has the ability to bind to these ions due to the oxygen atoms in its cyclic structure . This binding ability allows it to interact with various biochemical processes that involve potassium ions.

Mode of Action

4-Vinylbenzo-18-crown-6 interacts with its targets by forming a complex with potassium ions . This interaction is facilitated by the oxygen atoms in the crown ether ring, which can donate electron pairs to form coordinate bonds with the potassium ions . The resulting changes include alterations in the distribution and activity of potassium ions, which can affect various biochemical processes.

Biochemical Pathways

For instance, it may affect the activity of ion channels and transporters, which play crucial roles in processes such as nerve impulse transmission and muscle contraction .

Pharmacokinetics

Like other crown ethers, it is likely to have low bioavailability due to its large size and polar nature, which can limit its ability to cross biological membranes .

Result of Action

The molecular and cellular effects of 4-Vinylbenzo-18-crown-6’s action largely depend on its interaction with potassium ions. By binding to these ions, it can alter their distribution and activity, leading to changes in various cellular processes . For example, it has been used in electron control experiments, where it is injected into the cavity of an argon ion laser .

Action Environment

The action, efficacy, and stability of 4-Vinylbenzo-18-crown-6 can be influenced by various environmental factors. For instance, the presence of other ions can affect its binding affinity for potassium ions . Additionally, factors such as pH and temperature can influence its stability and activity .

properties

IUPAC Name

20-ethenyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O6/c1-2-16-3-4-17-18(15-16)24-14-12-22-10-8-20-6-5-19-7-9-21-11-13-23-17/h2-4,15H,1,5-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBFARVSOWVDII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)OCCOCCOCCOCCOCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31943-71-2
Record name Poly(vinylbenzo-18-crown-6)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31943-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90369234
Record name 4-VINYLBENZO-18-CROWN-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Vinylbenzo-18-crown-6

CAS RN

39557-71-6
Record name 4-VINYLBENZO-18-CROWN-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Vinylbenzo-18-crown-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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